4-acetyl-N,N-diethylbenzenesulfonamide
Overview
Description
4-Acetyl-N,N-diethylbenzenesulfonamide is an organic compound with the molecular formula C12H17NO3S. It is a sulfonamide derivative characterized by the presence of an acetyl group and diethylamino groups attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Mechanism of Action
Mode of Action
It is known that the compound can react readily with different reagents to yield various derivatives .
Biochemical Pathways
The compound is known to react with dimethylformamide dimethylacetal (DMF-DMA) to yield an enaminone, which can further react with different reagents to give a variety of heterocyclic compounds .
Preparation Methods
The synthesis of 4-acetyl-N,N-diethylbenzenesulfonamide typically involves the reaction of 4-acetylbenzenesulfonyl chloride with diethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization from ethanol .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality .
Chemical Reactions Analysis
4-Acetyl-N,N-diethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Various substituted benzenesulfonamides.
Scientific Research Applications
4-Acetyl-N,N-diethylbenzenesulfonamide has several scientific research applications:
Comparison with Similar Compounds
- N,N-Diethylbenzenesulfonamide
- 4-Acetylbenzenesulfonamide
Biological Activity
4-acetyl-N,N-diethylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of an acetyl group and diethylamino groups attached to a benzene ring, which contribute to its pharmacological properties. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H17NO3S. Its structure includes:
- Sulfonamide Group : Known for its medicinal properties, particularly as antibiotics.
- Acetyl Group : Enhances lipophilicity and may influence biological interactions.
- Diethylamino Group : Potentially increases solubility and bioavailability.
The biological activity of this compound can be attributed to several mechanisms:
- COX-2 Inhibition : The compound has been identified as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. This inhibition may lead to anti-inflammatory effects, making it a candidate for treating conditions like arthritis and other inflammatory diseases.
- Antimicrobial Activity : Similar compounds have demonstrated antibacterial properties against various pathogens, including Staphylococcus aureus. The sulfonamide moiety is known for its role in inhibiting bacterial growth by interfering with folic acid synthesis .
- Interaction with Biological Targets : Studies indicate that this compound interacts with multiple biological targets, which could enhance its therapeutic efficacy in various applications.
Table 1: Summary of Biological Activities
Activity Type | Mechanism/Target | Reference |
---|---|---|
COX-2 Inhibition | Anti-inflammatory | |
Antibacterial | Inhibits folic acid synthesis | |
Anticancer Potential | Various pathways |
Case Studies
- Inhibition Studies : Research has shown that derivatives of sulfonamides, including this compound, exhibit significant inhibition against various bacterial strains. For example, studies reported a marked reduction in the viability of Leishmania cells when treated with sulfonamide derivatives, suggesting potential applications in parasitic infections .
- Analogs and Derivatives : Structural modifications to the compound have been explored to enhance its biological activity. For instance, the introduction of different substituents on the benzene ring has been associated with improved COX-2 inhibition and increased antimicrobial potency.
Synthesis and Derivative Development
The synthesis of this compound involves several chemical reactions that allow for the modification of functional groups to enhance biological activity. The acetyl group serves as a versatile site for further derivatization, enabling the creation of libraries of compounds with varied biological profiles.
Table 2: Synthetic Routes and Derivatives
Synthetic Route | Product Type | Potential Activity |
---|---|---|
Acetylation of benzenesulfonamide | Heterocyclic compounds | Antimicrobial/Anticancer |
Reaction with dimethylformamide | Enaminones | Diverse biological effects |
Condensation with hydrazines | Pyrazoles | Antibacterial |
Properties
IUPAC Name |
4-acetyl-N,N-diethylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-4-13(5-2)17(15,16)12-8-6-11(7-9-12)10(3)14/h6-9H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKAAHYQTIYWBEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353739 | |
Record name | 4-acetyl-N,N-diethylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1658-97-5 | |
Record name | 4-Acetyl-N,N-diethylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1658-97-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-acetyl-N,N-diethylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 4-acetyl-N,N-diethylbenzenesulfonamide lend itself to the synthesis of diverse heterocyclic compounds?
A: this compound possesses an acetyl group making it a suitable starting material for synthesizing various heterocycles. [] The acetyl group can undergo condensation reactions with difunctional nucleophiles like hydrazines, amidines, and guanidines, leading to the formation of pyrazoles, triazoles, and pyrimidines, respectively. Additionally, the presence of the sulfonamide moiety allows for further structural modifications and potential interactions with biological targets. This versatility makes this compound a valuable precursor in synthesizing libraries of heterocyclic compounds with potential biological activities.
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